Isometheptene Maleate

Enantiomer pharmacology Cardiovascular safety Sympathomimetic mechanism

Isometheptene Maleate (CAS 51277-00-0) is a maleate salt reference standard, chemically distinct from the mucate salt commonly used in formulations. This form provides a stable, well-characterized entity for HPLC calibration, impurity profiling, and method validation. Its use is critical for enantiomeric studies, as (R)- and (S)-isometheptene exhibit divergent cardiovascular mechanisms. Researchers investigating stereoselective antimigraine agents require this analytically verified standard to ensure accurate, reproducible results in preclinical cardiovascular safety screening.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 51277-00-0
Cat. No. B586411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometheptene Maleate
CAS51277-00-0
SynonymsN,6-Dimethyl-5-hepten-2-amine (2Z)-2-Butenedioate;  N,6-Dimethyl-5-hepten-2-amine (Z)-2-Butenedioate; 
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyRNTSDCLIDWKCPL-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isometheptene Maleate (CAS 51277-00-0): Technical Specifications and Procurement Baseline


Isometheptene Maleate (CAS 51277-00-0) is the maleate salt form of isometheptene, a sympathomimetic amine with vasoconstricting properties [1]. The compound belongs to the class of aliphatic amines and is structurally characterized as N,6-dimethyl-5-hepten-2-amine [2]. Unlike the more commonly referenced mucate salt (which enhances aqueous solubility of the otherwise oily free base [3]), the maleate salt form serves as a distinct chemical entity for analytical reference, research applications, and impurity profiling [4].

Why Isometheptene Maleate Cannot Be Substituted with Isometheptene Mucate or Other Analogs Without Verification


Isometheptene exists as a racemic mixture of two enantiomers, (S)-isometheptene and (R)-isometheptene, which display fundamentally divergent pharmacological mechanisms and cardiovascular effects [1]. (S)-isometheptene produces greater vasopressor responses via combined indirect (tyramine-like) and direct α1-adrenoceptor stimulation, whereas (R)-isometheptene acts exclusively via an indirect tyramine-like mechanism, potentially offering a superior therapeutic index for antimigraine applications [2]. Additionally, the salt form selection materially impacts physicochemical properties: the free base is a volatile oil with poor aqueous solubility, while the mucate salt is engineered for enhanced aqueous solubility and formulation consistency [3]. These stereochemical and salt-form distinctions render generic substitution without analytical verification scientifically unsound.

Quantitative Differentiation Evidence for Isometheptene Maleate Procurement: Head-to-Head Comparisons


(R)-Isometheptene vs. (S)-Isometheptene: Differential Cardiovascular Effects and Mechanism of Action

In pithed rat models, (S)-isometheptene produced significantly greater vasopressor responses than (R)-isometheptene, while both enantiomers increased heart rate equipotently [1]. Mechanistically, (S)-isometheptene acts via a mixed mechanism (tyramine-like indirect action plus direct α1-adrenoceptor stimulation), whereas (R)-isometheptene acts exclusively via an indirect tyramine-like mechanism [1]. The vasopressor responses to (S)-isometheptene were practically abolished by prazosin (α1-antagonist), while tachycardic responses were abolished by propranolol (β-antagonist) [1].

Enantiomer pharmacology Cardiovascular safety Sympathomimetic mechanism

Isometheptene Mucate Combination vs. Sumatriptan Succinate: Comparative Clinical Efficacy in Mild-to-Moderate Migraine

In a multicenter, double-blind, randomized, parallel-group clinical trial (n=137), the combination of isometheptene mucate (130 mg), dichloralphenazone (200 mg), and acetaminophen (650 mg) demonstrated comparable safety and efficacy to sumatriptan succinate (50 mg) for mild-to-moderate migraine treatment [1]. Several parameters suggested that the isometheptene combination may have a slight advantage in early treatment [1].

Migraine treatment Clinical trial Head-to-head comparison

Isometheptene Enantiomers vs. Other Antimigraine Agents: Differential Coronary Artery Constriction Profile

In isolated human coronary artery preparations, both (R)- and (S)-isometheptene enantiomers failed to constrict the human coronary artery and did not affect CGRP-induced vasodilator responses [1]. This contrasts with current and prospective antimigraine drugs (including triptans and ergot derivatives), which contract the human coronary artery in vitro [2].

Cardiovascular safety Coronary artery Antimigraine drug safety

Isometheptene Racemate: Dual Mechanism of Vasoconstriction via Indirect and Direct Adrenergic Pathways

In anesthetized dogs, isometheptene racemate-induced external carotid vasoconstriction was shown to be mediated by both indirect (tyramine-like) and direct receptor-mediated mechanisms, primarily involving α2A- and α2C-adrenoceptors, with limited involvement of α1-adrenoceptors [1].

Vasoconstriction mechanism Adrenoceptor pharmacology Tyramine-like action

Validated Research and Industrial Application Scenarios for Isometheptene Maleate


Enantiomer-Specific Pharmacological Studies for Antimigraine Drug Development

Based on evidence that (R)-isometheptene produces lower vasopressor responses via an exclusively indirect tyramine-like mechanism compared to (S)-isometheptene, researchers investigating stereoselective antimigraine agents should utilize analytically verified enantiomerically pure isometheptene maleate reference standards [1]. The differential cardiovascular effects quantified in pithed rat models provide a validated framework for structure-activity relationship studies aimed at developing migraine therapeutics with improved cardiovascular safety margins [1].

Analytical Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

Isometheptene Maleate (CAS 51277-00-0) serves as a distinct analytical reference standard for pharmaceutical quality control applications. The maleate salt form provides a stable, well-characterized chemical entity for HPLC calibration, impurity identification, and method validation in accordance with pharmacopeial standards [1].

Preclinical Cardiovascular Safety Assessment of Migraine Therapeutics

Given that both (R)- and (S)-isometheptene enantiomers failed to constrict isolated human coronary arteries while many current antimigraine drugs (including triptans) produce coronary constriction in vitro [1], isometheptene maleate represents a valuable comparator compound for preclinical cardiovascular safety screening of novel antimigraine drug candidates [2].

Comparative Clinical Pharmacology Studies in Mild-to-Moderate Migraine

Clinical evidence demonstrating comparable efficacy between isometheptene mucate combination therapy and sumatriptan succinate in mild-to-moderate migraine supports the use of isometheptene reference materials in comparative clinical pharmacology investigations [1].

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